molecular formula C7H5ClF3NO B1315040 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine CAS No. 256473-04-8

2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine

Cat. No.: B1315040
CAS No.: 256473-04-8
M. Wt: 211.57 g/mol
InChI Key: IUTMJBMTEOTFKB-UHFFFAOYSA-N
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Description

2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine is an organic compound with the molecular formula C7H5ClF3NO. It is a pyridine derivative where the pyridine ring is substituted with a chloro group at the second position and a trifluoroethoxy group at the third position.

Mechanism of Action

Target of Action

It is synthesized from 3-amino-2-chloropyridine , suggesting it may interact with similar biological targets.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetic profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine typically involves the reaction of 2-chloro-3-hydroxy pyridine with 2,2,2-trifluoroethanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

Scientific Research Applications

2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chloro and trifluoroethoxy groups makes it a versatile intermediate for various chemical transformations and applications .

Properties

IUPAC Name

2-chloro-3-(2,2,2-trifluoroethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-6-5(2-1-3-12-6)13-4-7(9,10)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTMJBMTEOTFKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301036188
Record name 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301036188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256473-04-8
Record name 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=256473-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256473048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301036188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine
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Synthesis routes and methods I

Procedure details

A reactor vessel is charged with 3-amino-2-chloropyridine (2.7 g, 21 mmol), 2,2,2-trifluoroethanol (15 g, 150 mmol), methanesulfonic acid (2.02 g, 21 mmol), and magnesium sulfate (3 g). The solution is cooled to the range 0° C. to 5° C. and then the reagent t-butyl nitrite (2.51 g of a 96% solution, 23.4 mmol) is added drop-wise to the vessel maintaining the temperature in the range 0° C. to 5° C. After stirring a few minutes the solution is transferred drop-wise to a reactor vessel containing 2,2,2-trifluoroethanol (20 g, 200 mmol) maintained at 65° C. to 70° C. After cooling the solution it is neutralized with aqueous saturated sodium bicarbonate solution and then extracted with MTBE. The solvent is removed by evaporation to obtain 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine as a crude oil (4.4 g) with an actual yield of 70.1%.
Quantity
2.7 g
Type
reactant
Reaction Step One
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15 g
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2.02 g
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3 g
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20 g
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Synthesis routes and methods II

Procedure details

A reactor vessel is charged with 3-amino-2-chloropyridine (5.4 g, 42 mmol), 2,2,2-trifluoroethanol (50 g, 500 mmol), and methanesulfonic acid (4.1 g, 43 mmol). The solution is heated to the range 55° C. to 60° C. and then t-butyl nitrite (5.3 g of a 90% solution, 46 mmol) is added drop-wise to the vessel while maintaining the temperature at 60° C. to 65° C. After nitrogen evolution ceases, the solution is cooled, neutralized with aqueous saturated sodium bicarbonate solution and then extracted with MTBE. The solvent is removed by evaporation to obtain 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine as a crude oil (11.1 g) with an actual yield of 67.3%.
Quantity
5.4 g
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reactant
Reaction Step One
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50 g
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reactant
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4.1 g
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Synthesis routes and methods III

Procedure details

A reactor vessel is charged with 3-amino-2-chloropyridine (2.7 g, 21 mmol), 2,2,2-trifluoroethanol (15 g, 150 mmol), and trifluoroacetic acid (3.63 g, 31.8 mmol). The solution is cooled to the range 0° C. to 5° C. and then the reagent t-butyl nitrite (2.51 g of a 96% solution, 23.4 mmol) is added drop-wise to the vessel maintaining the temperature in the range 0° C. to 5° C. After stirring a few minutes the solution is transferred drop-wise to a reactor vessel containing 2,2,2-trifluoroethanol (20 g, 200 mmol) maintained at 55° C. The temperature rose to 70° C. during the drop-wise addition of the diazonium salt reaction mass. After cooling the solution, it neutralized with aqueous saturated sodium bicarbonate solution and then extracted with MTBE. The solvent is removed by evaporation to obtain 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine as a crude oil (3.36 g) with an actual yield of 62.6%.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
15 g
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reactant
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3.63 g
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reactant
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solution
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20 g
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diazonium salt
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Synthesis routes and methods IV

Procedure details

A reactor vessel is charged with 3-amino-2-chloropyridine (10 g, 77.8 mmol), 2,2,2-trifluoroethanol (55.6 g, 556 mmol), and after cooling in an ice bath, methanesulfonic acid (7.48 g, 77.8 mmol) is added. The solution is cooled to the range −5° C. to 0° C. and then the reagent t-butyl nitrite (2.51 g of a 96% solution, 23.4 mmol) is added drop-wise to the vessel while maintaining the temperature in the range −5° C. to 0° C. After stirring a few minutes the solution is transferred by Masterflex® pump to a reactor vessel containing 2,2,2-trifluoroethanol (74.1 g, 741 mmol) maintained at 65° C. to 70° C. The pump line is cleared into the second reactor with 2,2,2-trifluoroethanol (5 g, 50 mmol) and mesitylene (10 g). An additional 20 g mesitylene was charged to the reactor vessel and a distillation column is attached to the reactor. Impure 2,2,2-trifluoroethanol (114 g, 90% recovery) is distilled out of the vessel. After cooling the solution it is neutralized with aqueous saturated sodium bicarbonate solution and then extracted with MTBE. The volatiles were removed by evaporation to obtain 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine as a crude oil (44 g) with an actual yield of 73%.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10 g
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reactant
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55.6 g
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reactant
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7.48 g
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solution
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74.1 g
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5 g
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10 g
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Synthesis routes and methods V

Procedure details

A reactor vessel is charged with 3-amino-2-chloropyridine (2.7 g, 21 mmol), 2,2,2-trifluoroethanol (15 g, 150 mmol), and trifluoroacetic acid (3.63 g, 31.8 mmol). The solution is cooled to 15° C. and magnesium sulfate (2.6 g) is charged to the vessel. The reagent t-butyl nitrite (2.51 g of a 96% solution, 23.4 mmol) is added drop-wise to the vessel while maintaining the temperature in the range 15° C. to 20° C. The solution is neutralized with aqueous saturated sodium bicarbonate solution and then extracted with MTBE. The solvent is removed by evaporation to obtain 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine as a crude oil (1.58 g, crude yield 35.6%).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
15 g
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reactant
Reaction Step One
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3.63 g
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reactant
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2.6 g
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solution
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine
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Reactant of Route 6
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2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine
Customer
Q & A

Q1: What are the key structural features of 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine?

A1: this compound is an organic compound featuring a pyridine ring with two key substituents: []

    Q2: How is this compound synthesized?

    A2: The synthesis of this compound can be achieved through different approaches:

    • Reaction with 2-chloro-1,1,1-trifluoroethane: This method involves reacting 2-chloro-3-hydroxypyridine with 2-chloro-1,1,1-trifluoroethane. []
    • Reaction with 2,2,2-trifluoroethanol: An alternative route involves using 2-chloro-3-aminopyridine as a starting material, which reacts with n-butyl nitrite in the presence of an organic acid and 2,2,2-trifluoroethanol. []

    Q3: What are the potential applications of this compound?

    A3: While research is ongoing, the structural features and reported biological activity of this compound suggest potential applications in various fields:

    • Fungicidal Activity: Preliminary bioassays indicate that this compound exhibits promising fungicidal activity. [] Further research is necessary to explore its effectiveness against specific fungal species and potential mechanisms of action.
    • Chemical Intermediate: This compound can serve as a versatile building block for synthesizing more complex molecules. For instance, it can be used to synthesize 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide through a series of reactions involving mercaptylation, chlorination, and amination. [] This highlights its potential in medicinal chemistry and the development of new bioactive compounds.

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